5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12-13(19-14(18)15-12)16-8-6-11(7-9-16)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKIFWQYYLIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperidine with a thiazolidine-2,4-dione derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazolidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of thiazolidine-2,4-dione derivatives, including 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione. Research indicates that these compounds can improve memory and cognitive impairments through an anticholinergic mechanism. In vivo and in vitro tests demonstrated that derivatives like 5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione showed significant neuroprotective effects against cognitive decline induced by scopolamine in Alzheimer’s disease models .
Case Study: Alzheimer’s Disease Model
- Objective : To evaluate the efficacy of thiazolidine derivatives in improving cognitive function.
- Methodology : Adult male Wistar rats were treated with varying doses of thiazolidine derivatives.
- Results : Significant alleviation of cognitive decline was observed, suggesting potential for developing anti-Alzheimer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In a study focusing on monocyte/macrophage infiltration in inflammatory diseases, certain thiazolidine derivatives were shown to inhibit chemotaxis effectively. The most potent derivative demonstrated an IC50 value significantly lower than others tested, indicating its potential use in treating acute liver injury .
Case Study: Acute Liver Injury
- Objective : To assess the hepatoprotective effects of thiazolidine derivatives.
- Methodology : BALB/c mice were administered selected compounds following ConA-induced liver injury.
- Results : The most effective compound reduced serum levels of liver enzymes (ALT and AST), confirming its protective effects.
Anticancer Activity
Thiazolidine derivatives have shown promise in cancer therapy, particularly against breast cancer. A series of 3,5-disubstituted thiazolidine-2,4-diones were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds exhibited significant anti-cancer activity while sparing normal non-cancerous cells, suggesting their potential for targeted therapy .
Case Study: Breast Cancer Treatment
- Objective : To evaluate the anti-tumor effects of synthesized thiazolidine derivatives.
- Methodology : MTT assay was used to assess cell proliferation in cancer versus normal cells.
- Results : Compounds demonstrated dose-dependent inhibition of cancer cell proliferation without affecting normal cells.
Synthesis and Green Chemistry
The synthesis of thiazolidine derivatives using green chemistry principles has been explored. Deep eutectic solvents acted as both solvents and catalysts in the synthesis process, promoting environmentally friendly practices while enhancing yield and efficiency .
Synthesis Overview
| Compound | Reactants | Yield (%) | Method |
|---|---|---|---|
| 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione | Thiazolidinedione + Salicylaldehyde | 85% | Green synthesis |
| 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione | Thiazolidinedione + Trimethoxybenzaldehyde | 90% | Green synthesis |
Mechanism of Action
The mechanism of action of 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
4-Phenylpiperidine: Shares the piperidine ring but lacks the thiazolidine moiety.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the piperidine and phenyl groups.
Uniqueness: 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and thiazolidine rings, along with the phenyl substitution, allows for a wide range of chemical reactivity and potential biological activities not seen in the individual components.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Biological Activity
5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including antidiabetic, anti-inflammatory, and anticancer properties. The compound has been evaluated in various studies, revealing promising results in multiple therapeutic areas.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with 4-phenylpiperidine. Characterization is performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Antidiabetic Activity
Several studies have highlighted the antidiabetic potential of thiazolidine derivatives. For instance, compounds derived from thiazolidine-2,4-dione have shown significant blood glucose-lowering effects. In particular, one study demonstrated that a related compound exhibited potent inhibition of alpha-amylase and improved insulin sensitivity through activation of PPAR-γ pathways .
Table 1: Antidiabetic Activity of Thiazolidine Derivatives
| Compound | IC50 (α-amylase) | Blood Glucose Reduction (%) |
|---|---|---|
| GB14 | 15 µM | 45% |
| GB7 | 10 µM | 50% |
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidine derivatives are also noteworthy. Research indicates that these compounds can significantly reduce inflammatory markers such as TNF-α and IL-β in vitro. For example, one derivative was shown to decrease these markers in RAW264.7 macrophages stimulated with MCP-1 .
Table 2: Anti-inflammatory Effects
| Compound | TNF-α Reduction (%) | IL-β Reduction (%) |
|---|---|---|
| Compound A | 60% | 55% |
| Compound B | 70% | 65% |
Anticancer Activity
Recent investigations have focused on the anticancer potential of thiazolidine derivatives targeting various cancer cell lines. In vitro studies have demonstrated that certain derivatives inhibit the growth of cancer cells by targeting VEGFR-2 and disrupting critical signaling pathways involved in tumor growth .
Table 3: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HT-29 | 12 |
| Compound D | A-549 | 15 |
| Compound E | HCT-116 | 18 |
The biological activities of this compound can be attributed to its ability to modulate key biochemical pathways:
- PPAR Activation : The compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis.
- Inhibition of Inflammatory Mediators : By inhibiting the expression of pro-inflammatory cytokines, these compounds can mitigate inflammation effectively.
- Anticancer Pathways : The ability to inhibit VEGFR signaling suggests potential use in cancer therapy by preventing angiogenesis and tumor proliferation.
Case Studies
In a notable case study involving diabetic models, administration of a thiazolidine derivative led to a marked reduction in blood glucose levels alongside improved lipid profiles. Additionally, another study reported significant wound healing properties attributed to enhanced PGE₂ levels mediated by thiazolidine derivatives .
Q & A
Q. What are the optimal synthetic routes for 5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of thiazolidinone derivatives like this compound typically involves cyclocondensation reactions. For example, catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol can facilitate one-step synthesis by reacting precursors such as 4-hydroxycoumarin, aldehydes, and thiourea . Reaction optimization should focus on:
- Catalyst selection : Acidic catalysts (e.g., p-TsOH) enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Reaction time : Prolonged reflux (2–4 hours) ensures complete conversion but risks side reactions like oxidation.
Table 1 : Comparison of Synthetic Methods
| Precursors | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Aldehyde + Thiourea | p-TsOH | Ethanol | 78 | 95% | |
| Thiosemicarbazide + Chloroacetic Acid | NaOAc | DMF/AcOH | 65 | 88% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the thiazolidinone core and piperidine substituents. For instance, the carbonyl group (C=O) at δ ~170 ppm in ¹³C NMR is diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 319.4 g/mol for related piperidine-thiazole derivatives) .
- HPLC : Monitor purity (>95%) using a C18 column and gradient elution with acetonitrile/water .
Advanced Research Questions
Q. What computational strategies can predict the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for molecular geometry) and cheminformatics tools (e.g., SwissADME, Molinspiration) to evaluate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Drug-likeness : Compliance with Lipinski’s Rule of Five .
- Oral bioavailability : Predicted via topological polar surface area (TPSA) and solubility .
Table 2 : Computational Parameters for Drug-Likeness
| Parameter | Value | Tool | Reference |
|---|---|---|---|
| LogP | 2.8 | SwissADME | |
| TPSA | 75 Ų | Molinspiration | |
| H-bond donors | 1 | PubChem |
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Apply a systematic framework:
Assay Validation : Confirm reproducibility using positive/negative controls (e.g., enzyme inhibitors for kinase assays) .
Epistemological Alignment : Ensure experimental aims align with ontological assumptions (e.g., whether activity is context-dependent or intrinsic) .
Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
Q. What advanced techniques enable mechanistic studies of this compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in reactions (e.g., H/D exchange in thiazolidinone ring opening) .
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy under controlled pH/temperature .
Methodological Frameworks
Q. How should researchers design experiments to balance exploratory synthesis and hypothesis-driven inquiry?
- Methodological Answer : Adopt a hybrid approach:
- Exploratory Phase : Use high-throughput screening (HTS) to generate diverse analogs via combinatorial chemistry (e.g., varying piperidine substituents) .
- Hypothesis Testing : Apply QSAR models to prioritize analogs with predicted activity, followed by focused synthesis and in vitro validation .
- Feedback Loops : Integrate computational predictions (e.g., reaction path searches) with experimental data to refine synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
